N-(2,4-dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-Dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[3,2-d]pyrimidinone scaffold: The bicyclic system provides a rigid, planar structure conducive to interactions with biological targets.
- Substituents:
- A 3-ethyl group and 4-oxo moiety on the pyrimidine ring.
- A p-tolyl (4-methylphenyl) group at position 7 of the thiophene ring.
- A 2-((thio)acetamide) side chain linked to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-28-24(30)23-22(19(13-31-23)18-9-6-15(2)7-10-18)27-25(28)32-14-21(29)26-20-11-8-16(3)12-17(20)4/h6-13H,5,14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRXSLZENINQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl and p-tolyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Antimicrobial Activity
Thienopyrimidine derivatives, including N-(2,4-dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study demonstrated that similar thienopyrimidine compounds effectively inhibited Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents in clinical settings .
Anticancer Properties
The compound's thienopyrimidine core has been linked to anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Data Table: Anticancer Activity
These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Enzyme Inhibition
The compound has shown promise in enzyme inhibition studies, particularly against certain kinases involved in cancer progression. The mechanism involves binding to the active site of the target enzyme, leading to decreased enzymatic activity.
Research Insight:
Inhibition assays revealed that derivatives of this compound could inhibit specific kinases with IC50 values comparable to known inhibitors . This positions it as a potential candidate for targeted cancer therapies.
Anti-inflammatory Effects
Emerging research suggests that thienopyrimidine derivatives possess anti-inflammatory properties. These effects are believed to stem from their ability to modulate inflammatory pathways and cytokine production.
Case Study:
A recent study indicated that related compounds reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Development of Novel Therapeutics
The structural diversity of this compound allows for the design of novel derivatives with enhanced pharmacological profiles. Researchers are exploring modifications to improve solubility and bioavailability.
Future Directions:
Continued research is required to optimize these derivatives for clinical use. The exploration of structure-activity relationships (SAR) will be crucial in identifying lead compounds for further development .
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Key Observations:
Core Structure Influence: Thieno[3,2-d]pyrimidinones (target compound and G1-4) exhibit greater structural complexity than pyrimidinones (e.g., ) or pyridine-based analogs (e.g., ). The thiophene ring’s position ([3,2-d] vs. Pyrimidinone derivatives (e.g., ) lack the fused thiophene ring, reducing molecular rigidity and planarity.
Substituent Effects :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in enhances reactivity but may reduce solubility compared to the target compound’s p-tolyl and 2,4-dimethylphenyl groups.
- Bulkiness : G1-4’s trifluoromethylbenzothiazole and dimethoxybenzyl substituents increase molecular weight (594.64 g/mol) and likely reduce synthetic yield (48%) due to steric challenges .
- Halogenation : Chlorophenyl () and dichlorophenyl () groups improve thermal stability (higher melting points: 230°C) but may introduce toxicity concerns.
Synthetic Yields :
- Higher yields (73–90%) are observed in compounds with simpler substituents (e.g., ), while bulky or electron-deficient groups (e.g., G1-4) reduce efficiency .
Physicochemical and Spectroscopic Comparisons
Melting Points and Stability
- Dichlorophenyl- and quinoxaline-containing analogs (e.g., ) exhibit the highest melting points (230–232°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking.
- The target compound’s p-tolyl and dimethylphenyl groups likely result in moderate melting points (estimated 180–210°C), balancing solubility and stability.
Spectroscopic Features
- IR Spectroscopy : Acetamide carbonyl stretches (C=O) appear at ~1,690–1,730 cm⁻¹ across all analogs . The target compound’s thioether linkage (C-S) would show absorption near 600–700 cm⁻¹.
- NMR Spectroscopy : Methyl groups (e.g., 2,4-dimethylphenyl in the target compound) resonate at δ 2.10–2.50 ppm, while aromatic protons appear at δ 7.0–7.8 ppm .
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that belongs to the thienopyrimidine family. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[3,2-d]pyrimidine core : Known for its biological activity.
- Substituents : Includes a 2,4-dimethylphenyl group and a p-tolyl group.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N3O2S2 |
| Molecular Weight | 429.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1040650-18-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate the activity of various enzymes and receptors involved in critical cellular pathways.
Key Mechanisms:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of protein kinases such as Hsp90 and PI3Kα. These kinases play vital roles in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that treatment with this compound can lead to cell cycle arrest and apoptosis in cancer cells, particularly melanoma cells .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound.
Case Study 1: Melanoma Cells
In vitro studies demonstrated that the compound effectively inhibited cell proliferation and induced apoptosis in cutaneous melanoma cells. The mechanism involved downregulation of Hsp90 and PI3Kα pathways .
Case Study 2: Cellular Migration and Invasion
The compound also exhibited significant effects on cellular migration and invasion capabilities in cancer cell lines. This suggests potential applications in preventing metastasis .
Summary of Biological Activity
The following table summarizes the biological activities observed in various studies:
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing N-(2,4-dimethylphenyl)-2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, and what key characterization methods validate its purity?
- Answer : The compound is synthesized via nucleophilic substitution or thioetherification reactions. For example, analogous thienopyrimidine derivatives are prepared by reacting thiol-containing intermediates with activated acetamide moieties under basic conditions (e.g., DMF/NaH) . Key characterization includes:
- 1H NMR : Peaks at δ 12.50–10.10 ppm (amide NH), 7.82–6.91 ppm (aromatic protons), and 4.12 ppm (SCH2) confirm structural motifs .
- Elemental Analysis : Discrepancies ≤0.1% between calculated and observed C, N, and S values ensure purity .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 344.21) validate molecular weight .
Q. How are structure-activity relationship (SAR) studies designed for thienopyrimidine derivatives like this compound?
- Answer : SAR studies focus on modifying substituents (e.g., p-tolyl, 2,4-dimethylphenyl) to assess effects on bioactivity. For example:
- Core Scaffold : The thieno[3,2-d]pyrimidin-4-one core is retained for target binding .
- Substituent Analysis : Variations in the acetamide (e.g., halogenation, alkylation) are tested in vitro for potency changes .
- Control Compounds : Analogues lacking the thioether linkage (e.g., oxo derivatives) are synthesized to isolate the sulfur’s role .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR shifts) observed during characterization of this compound?
- Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:
- Solvent Standardization : Use deuterated DMSO or CDCl3 consistently to avoid solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks (e.g., aromatic protons at δ 7.75–7.55 ppm) .
- DSC/TGA : Confirm melting point consistency (e.g., mp 224–230°C) to rule out polymorphic impurities .
Q. What methodologies optimize the yield of this compound in continuous-flow systems versus batch synthesis?
- Answer : Flow chemistry enhances reproducibility and scalability:
- Reactor Design : Use microfluidic reactors with precise temperature control (e.g., 60–80°C) to minimize side reactions .
- Residence Time Optimization : Shorter reaction times (e.g., 10–15 min) reduce degradation of labile intermediates .
- In-Line Analytics : UV-Vis or FTIR monitors reaction progress in real time, adjusting reagent stoichiometry dynamically .
Q. How can computational modeling predict the biological targets of this compound?
- Answer : Use molecular docking and QSAR models:
- Target Libraries : Screen against kinases (e.g., EGFR, VEGFR) due to the thienopyrimidine scaffold’s affinity .
- ADMET Prediction : Tools like SwissADME assess bioavailability, prioritizing derivatives with logP ≤5 and ≤3 H-bond donors .
- MD Simulations : Validate binding stability (e.g., RMSD <2 Å over 100 ns) to confirm target engagement .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects?
- Answer : Use a tiered approach:
- Initial Screening : Test at 1–100 µM in cell-based assays (e.g., MTT for cytotoxicity) .
- IC50 Determination : Fit data to a sigmoidal curve (Hill slope ~1) using nonlinear regression (GraphPad Prism) .
- Selectivity Profiling : Compare IC50 values against off-target enzymes (e.g., COX-2, CYP450) .
Q. What statistical methods are appropriate for analyzing discrepancies in biological replicate data?
- Answer :
- ANOVA/Tukey’s Test : Identify significant differences (p <0.05) between treatment groups .
- Grubbs’ Test : Detect and remove outliers in replicate measurements (e.g., n=6) .
- Power Analysis : Ensure sample sizes (n ≥3) achieve ≥80% power for effect size ≥1.5 .
Contradictory Evidence & Troubleshooting
Q. How to address conflicting elemental analysis results (e.g., sulfur content) between synthesized batches?
- Answer :
- Purification : Re-crystallize from ethanol/water (7:3) to remove sulfur-containing byproducts .
- XPS Analysis : Quantify sulfur oxidation states (e.g., sulfide vs. sulfone) if combustion analysis is inconsistent .
- Alternative Synthesis : Replace NaH with K2CO3 in DMF to minimize side reactions affecting sulfur content .
Advanced Applications
Q. What strategies enable the incorporation of this compound into targeted drug-delivery systems?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
